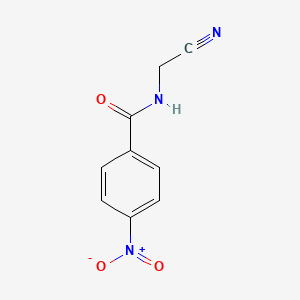

N-(cyanomethyl)-4-nitrobenzamide

説明

N-(cyanomethyl)-4-nitrobenzamide, also known as NCB, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. The compound has been used in a variety of scientific applications, including as a fluorescent probe, as a ligand for metal ions, and as a precursor for the synthesis of other compounds.

科学的研究の応用

Synthesis and Characterization in Metal Complexes

N-(cyanomethyl)-4-nitrobenzamide and its derivatives have been utilized in the synthesis and characterization of metal complexes. Studies have focused on nickel and copper metal complexes, where this compound acts as a ligand. These complexes were characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. The structural analysis revealed the formation of neutral complexes of specific types, such as [ML2], indicating the ligand's ability to bind in a bidentate manner with metals (Saeed, Rashid, Ali, & Hussain, 2010).

Nanoparticle Synthesis

This compound derivatives have been used in the synthesis of nanoparticles, particularly nickel sulfide nanocrystals. These nanocrystals were synthesized through thermolysis using nickel(II) complexes of the compound as precursors. Characterization of these nanocrystals included techniques such as X-ray powder diffraction and transmission electron microscopy, showcasing their potential in materials science and nanotechnology applications (Saeed et al., 2013).

Chemical Vapor Deposition for Thin Films

Nickel(II) complexes of this compound derivatives have been used as precursors in the chemical vapor deposition process to create nanostructured thin films. These films, made of nickel sulfide, were characterized using various methods, including scanning electron microscopy and atomic force microscopy. This application demonstrates the compound's role in advanced material synthesis and its potential in various industrial applications (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Catalysis in Organic Reactions

This compound derivatives have been utilized in the synthesis of cyclometalated complexes of rhodium, iridium, and ruthenium. These complexes were used as catalysts in C–H bond functionalization reactions, demonstrating their potential in facilitating various organic synthesis processes (Zhou, Li, Li, Song, & Wang, 2018).

Preformulation and Formulation Development in Pharmaceuticals

In pharmaceutical research, this compound derivatives have been explored in the preformulation and formulation development of bioactive compounds. Studies have investigated the chemical behavior, physicochemical properties, and the impact of formulation variables on these compounds. This research is critical in the development of new medicinal substances and their potential applications in therapeutic treatments (Sena et al., 2017).

特性

IUPAC Name |

N-(cyanomethyl)-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-5-6-11-9(13)7-1-3-8(4-2-7)12(14)15/h1-4H,6H2,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCPWDNADRIBGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B3014874.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)

![Methyl 5-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-2,4-difluorobenzoate](/img/structure/B3014878.png)

![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)

![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)